molecular formula C10H13NO2S B2930514 N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide CAS No. 1560653-33-9

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Cat. No.: B2930514
CAS No.: 1560653-33-9
M. Wt: 211.28
InChI Key: AHYKOCMWABIFNS-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide (CAS 1560653-33-9) is a high-purity chemical compound supplied for research purposes. This molecule features a methanesulfonamide group attached to the 2-position of the 2,3-dihydro-1H-indene (indane) scaffold. Compounds based on the 2,3-dihydro-1H-indene structure are of significant interest in medicinal chemistry and oncology research. Specifically, related 2,3-dihydro-1H-indene derivatives have been investigated for their potential to treat cancer by acting as inhibitors of apoptosis proteins (IAPs) . Research into these compounds explores their mechanism of action, which involves promoting apoptosis (programmed cell death) in cancer cells, making them a valuable tool for studying novel anticancer therapeutics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKOCMWABIFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-dihydro-1H-indene+methanesulfonyl chlorideThis compound\text{2,3-dihydro-1H-indene} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-dihydro-1H-indene+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides :
    Treatment with benzyl bromide in the presence of K₂CO₃ in DMF yields N-alkylated derivatives.

ReagentConditionsProductYieldSource
Benzyl bromideK₂CO₃, DMF, 80°CN-Benzyl-methanesulfonamide derivative72%
  • Acylation :
    Reacts with acetyl chloride in pyridine to form acetylated sulfonamides .

Oxidation Reactions

The indene moiety is susceptible to oxidation:

  • Epoxidation :
    Using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane generates an epoxide derivative.

Oxidizing AgentSolventProductYieldSource
m-CPBACH₂Cl₂, 0°CEpoxidized indene derivative58%
  • Ring-opening oxidation :
    Reaction with KMnO₄ in acidic conditions cleaves the indene ring to form dicarboxylic acid derivatives.

Reduction Reactions

The sulfonamide group can be reduced under specific conditions:

  • LiAlH₄-mediated reduction :
    Converts the sulfonamide to a thiol intermediate, though yields are moderate due to competing side reactions.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux, 4hIndene-thiol derivative41%

Cross-Coupling Reactions

The indene ring participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling :
    Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst forms biaryl derivatives .

CatalystReagentConditionsProductYieldSource
Pd(PPh₃)₄Phenylboronic acidDME, Na₂CO₃, 80°C2-Phenyl-indene derivative65%

Cycloaddition Reactions

The indene system engages in [4+2] Diels-Alder reactions:

  • With maleic anhydride :
    Forms a bicyclic adduct under thermal conditions .

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, 110°C, 12hBicyclic Diels-Alder adduct84%

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent transformations:

  • Acidic hydrolysis :
    Prolonged exposure to HCl (6M) cleaves the sulfonamide bond, yielding 2,3-dihydro-1H-inden-2-amine.

  • Base-induced elimination :
    Treatment with NaOH in ethanol generates indene sulfonic acid derivatives .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a key substrate in folate synthesis .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsNotable ProductsYield RangeStability Notes
Nucleophilic SubstitutionAlkyl halides, K₂CO₃N-Alkylated sulfonamides60–75%Stable in dry solvents
Oxidationm-CPBA, KMnO₄Epoxides, dicarboxylic acids50–85%Epoxides prone to ring-opening
ReductionLiAlH₄, NaBH₄Thiols, amines40–65%Thiols oxidize readily
Cross-CouplingPd catalysts, aryl boronic acidsBiaryl derivatives55–70%Air-sensitive catalysts

Mechanistic Insights

  • Sulfonamide reactivity : The electron-withdrawing nature of the sulfonyl group enhances the acidity of the N–H bond (pKa ~10), facilitating deprotonation and nucleophilic attacks .

  • Indene ring activation : The strained bicyclic system lowers the activation energy for cycloaddition and oxidation reactions .

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The indane moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Carbonic Anhydrase Inhibitors
  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
    • Structure : Methoxy substituents at positions 5 and 6 of the indane ring.
    • Activity : Potent inhibitor of human carbonic anhydrase I (hCA I) with $ K_i = 46 \, \mu M $. The methoxy groups enhance binding via hydrophobic interactions and electronic effects .
  • N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide
    • Structure : Tetralin (1,2,3,4-tetrahydronaphthalene) scaffold.
    • Activity : Selective for hCA II ($ K_i = 94 \, \mu M $). The extended aromatic system may favor interactions with hCA II’s active site .
  • Key Insight : Substituents on the bicyclic core dictate isoform selectivity. Electron-donating groups (e.g., methoxy) improve hCA I inhibition, while bulkier scaffolds favor hCA II binding.
PCSK9 Inhibitors
  • N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide
    • Structure : Benzamide group replaces methanesulfonamide; 2-methoxy substitution on benzamide.
    • Activity : Inhibits PCSK9 gene expression, a target for atherosclerosis therapy. The benzamide moiety likely engages in hydrogen bonding with transcriptional machinery .
  • Contrast : Unlike sulfonamides, benzamides may prioritize DNA/protein interactions over enzyme active-site binding.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide $ C{10}H{13}NO_2S $ 211.28 Methanesulfonamide Moderate solubility, sulfonamide acidity (pKa ~10)
N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide $ C{16}H{15}NO $ 237.30 2-hydroxybenzamide Higher lipophilicity; phenolic -OH (pKa ~9.5)
Trifluoroethyl derivative $ C{14}H{18}F3NO2S $ 321.36 Trifluoromethyl, ethyl Enhanced metabolic stability; increased logP
N-(2-furylmethyl)methanesulfonamide $ C6H9NO_3S $ 175.20 Furan ring Polar furan group may reduce membrane permeability
  • Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger acidity (due to $ SO2NH2 $) and better solubility in aqueous environments compared to benzamides.

Substituent Effects on Reactivity and Binding

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance sulfonamide’s electrophilicity, strengthening hydrogen-bonding interactions with enzymes .
  • Methoxy Groups : Improve hCA I binding via hydrophobic and π-stacking interactions in the active site .
  • Bulkier Scaffolds (e.g., tetralin) : May restrict conformational flexibility, reducing off-target effects but limiting isoform versatility .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and neurotropic effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a sulfonamide group attached to a bicyclic indene structure. The synthesis typically involves the reaction of 2,3-dihydroindene derivatives with methanesulfonyl chloride under basic conditions. The resulting compound can be purified through recrystallization or chromatography.

1. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study comparing various sulfonamide derivatives found that this compound demonstrated higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus compared to its antifungal activity against Aspergillus niger .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeZone of Inhibition (mm)
Staphylococcus aureusBacterial20
Escherichia coliBacterial15
Aspergillus nigerFungal10

2. Anti-inflammatory Effects

Sulfonamides have been noted for their anti-inflammatory properties. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages. The IC50 value for this compound was reported at 110 µg/mL, which is comparable to standard anti-inflammatory drugs like diclofenac (157 µg/mL) .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µg/mL)
N-(2,3-dihydro-1H-indene)110
Diclofenac157

3. Neurotropic Activity

Recent studies have highlighted the neurotropic potential of sulfonamides. Specifically, this compound exhibited significant neurite outgrowth stimulation in neuronal cultures when administered at concentrations of 10 µM . This suggests a possible role in neuroregeneration and treatment of neurodegenerative diseases.

Case Study: Neurotropic Effects in Mice
A study on C57BL/6 mice treated with this compound showed an increase in neurite outgrowth metrics compared to control groups. Blood analyses indicated no significant toxicity to liver and kidney functions after administration .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Action : Likely involves inhibition of bacterial folate synthesis pathways.
  • Anti-inflammatory Action : May involve modulation of cytokine production and inflammatory pathways.
  • Neurotropic Action : Potentially linked to activation of neurotrophic factors and signaling pathways involved in neuronal growth and repair.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide?

Answer:

  • Synthesis : Optimize sulfonamide coupling reactions using methanesulfonyl chloride and 2-aminoindane derivatives under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify via recrystallization or column chromatography using silica gel .
  • Characterization :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with structurally related indene derivatives (e.g., (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one) .
    • X-ray Crystallography : Employ SHELX-97 for structure refinement. Use ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Perform geometry optimization at the B3LYP/6-31G(d,p) level using Gaussian-03. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., sulfonamide group) for electrophilic/nucleophilic interactions .
  • Global Reactivity Descriptors : Derive chemical hardness (η\eta), electronegativity (χ\chi), and electrophilicity index (ω\omega) from HOMO-LUMO energies .

Basic: What experimental protocols are used to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) strains using agar diffusion or broth microdilution. Compare inhibition zones to reference antibiotics .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50_{50} values and selectivity indices .

Advanced: How can researchers resolve discrepancies in pharmacological data for this compound (e.g., conflicting bioavailability or CNS penetration)?

Answer:

  • Pharmacokinetic Profiling :
    • In Vivo Studies : Administer radiolabeled compound to rodents; quantify plasma and brain concentrations via LC-MS/MS .
    • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
  • Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables in dose-response datasets .

Basic: What crystallographic tools are essential for determining the solid-state structure of this compound?

Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å).
  • Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement. Validate using R1_1 and wR2_2 residuals .
  • Visualization : Generate ORTEP-3 diagrams to illustrate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., CF3_3) to the indene ring to enhance metabolic stability. Compare LogP values via HPLC retention times .
  • Bioisosteric Replacement : Replace the sulfonamide group with phosphonic acid analogs (e.g., 2-aminoindan-2-phosphonic acid) to modulate target binding .
  • Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate stereoisomers and evaluate activity differences .

Basic: What analytical techniques validate the purity of this compound?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Set mobile phase to acetonitrile/water (70:30) at 1 mL/min .
  • Elemental Analysis : Confirm %C, %H, %N, and %S within ±0.4% of theoretical values .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for enantioselective indene ring functionalization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates and byproducts in real time .

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